molecular formula C12H14 B3052898 1,2,3-Trimethylindene CAS No. 4773-83-5

1,2,3-Trimethylindene

Cat. No.: B3052898
CAS No.: 4773-83-5
M. Wt: 158.24 g/mol
InChI Key: NPXPQDMZVKFLKB-UHFFFAOYSA-N
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Description

1,2,3-Trimethylindene: is an organic compound with the molecular formula C₁₂H₁₄ and a molecular weight of 158.2396 g/mol It is a derivative of indene, characterized by the presence of three methyl groups attached to the indene ring at positions 1, 2, and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylindene can be synthesized through several synthetic routes. One common method involves the alkylation of indene with methylating agents under acidic conditions. For example, indene can be reacted with methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylindene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of trimethylindene ketones or carboxylic acids.

    Reduction: Formation of trimethylindene alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated trimethylindene derivatives.

Scientific Research Applications

1,2,3-Trimethylindene has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3-trimethylindene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. Its methyl groups can influence the reactivity and stability of the indene ring, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Indene: The parent compound without methyl substitutions.

    1-Methylindene: A single methyl group attached to the indene ring.

    2,3-Dimethylindene: Two methyl groups attached at positions 2 and 3 of the indene ring.

Uniqueness of 1,2,3-Trimethylindene: this compound is unique due to the presence of three methyl groups, which significantly alter its chemical properties compared to its analogs. The methyl groups enhance its reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1,2,3-trimethyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-8-9(2)11-6-4-5-7-12(11)10(8)3/h4-7,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXPQDMZVKFLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C2=CC=CC=C12)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343290
Record name 1,2,3-Trimethylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-83-5
Record name 1,2,3-Trimethylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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